2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene

Overview

Description

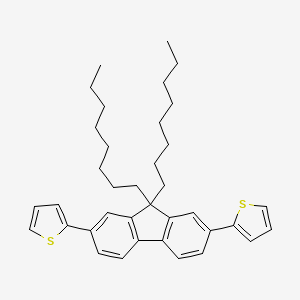

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene is an organic compound that belongs to the class of fluorene-based materials. It is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with two octyl chains. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in the development of polymer solar cells and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene typically involves the following steps:

Bromination of Fluorene: The starting material, fluorene, is brominated to form 2,7-dibromofluorene.

Alkylation: The dibromofluorene is then alkylated with octyl bromide in the presence of a strong base such as potassium tert-butoxide to yield 9,9-dioctyl-2,7-dibromofluorene.

Industrial Production Methods

Industrial production of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as column chromatography and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups such as halogens, alkyl, or aryl groups[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be performed using Grignard reagents or organolithium compounds[][3].

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated, alkylated, or arylated derivatives[][3].

Scientific Research Applications

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene has a wide range of applications in scientific research:

Organic Electronics: It is used as a building block for the synthesis of conjugated polymers in polymer solar cells and OLEDs due to its excellent electronic properties and ability to form stable thin films.

Field-Effect Transistors (FETs): It is employed in the fabrication of organic field-effect transistors, where it serves as the active semiconducting layer.

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene in electronic applications involves its ability to transport charge carriers efficiently. The presence of the fluorene core and thiophene rings facilitates the delocalization of π-electrons, which enhances the compound’s conductivity. In polymer solar cells, it acts as a donor material, where it absorbs sunlight and generates excitons (electron-hole pairs). These excitons are then separated at the donor-acceptor interface, leading to the generation of electric current .

Comparison with Similar Compounds

Similar Compounds

2,7-Bis(thien-2-yl)-9,9-dioctylfluorene: Similar structure but lacks the additional thiophene ring.

Poly(9,9-dioctylfluorenyl-2,7-diyl): A polymeric form with similar electronic properties.

9,9-Dioctyl-2,7-dibromofluorene: A precursor used in the synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene.

Uniqueness

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene is unique due to its combination of a fluorene core with two thiophene rings and octyl chains. This structure provides a balance of solubility, film-forming ability, and electronic properties, making it highly suitable for use in organic electronic devices .

Biological Activity

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene is a compound of significant interest in the field of organic electronics and materials science due to its unique structural features and potential applications. This compound, characterized by a high degree of conjugation and a flexible backbone, has been studied for its biological activity, particularly in the context of biosensing and drug delivery systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula : C37H46S2

- Molecular Weight : 554.89 g/mol

- CAS Number : 338469-45-7

The compound features a central fluorene unit with two thiophene rings, contributing to its electronic properties and potential biological interactions.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress in biological systems. For example:

- Study Findings : A study highlighted that thiophene derivatives can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. The biological activity of this compound has been evaluated against various cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate cytotoxic effects that warrant further investigation.

Biosensing Applications

The compound has shown promise in biosensing applications due to its electrochemical properties. It can be utilized as a sensor for detecting biomolecules such as glucose and cholesterol.

- Case Study : A recent study developed an electrochemical biosensor using this compound as the active material. The sensor demonstrated high sensitivity and selectivity for glucose detection with a limit of detection (LOD) of 5 µM .

Drug Delivery Systems

In drug delivery applications, the compound's ability to form stable nanoparticles has been explored.

Properties

IUPAC Name |

2-(9,9-dioctyl-7-thiophen-2-ylfluoren-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)33-27-29(35-17-15-25-38-35)19-21-31(33)32-22-20-30(28-34(32)37)36-18-16-26-39-36/h15-22,25-28H,3-14,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAWLLXSUXWDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.